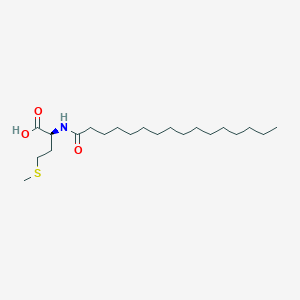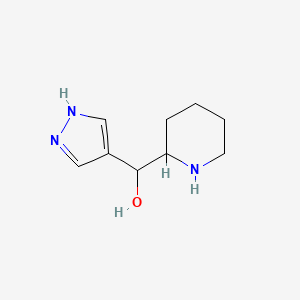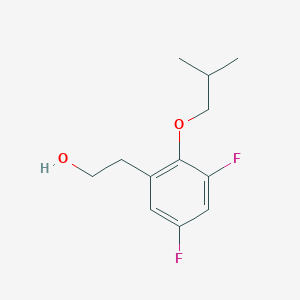
2,2-Dimethylbutane-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylbutane-1-thiol is an organic compound that belongs to the class of thiols, which are sulfur analogs of alcohols. The compound has a molecular formula of C6H14S and is characterized by the presence of a thiol group (-SH) attached to a highly branched carbon chain. This compound is known for its strong and often unpleasant odor, which is typical of thiols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Dimethylbutane-1-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (HS-). This reaction typically proceeds via an S_N2 mechanism, where the nucleophile displaces the halide ion from the alkyl halide to form the thiol. Another method involves the use of thiourea as the nucleophile, which reacts with the alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with aqueous base to yield the desired thiol .
Industrial Production Methods
Industrial production of this compound often involves the isomerization of n-pentane in the presence of a catalyst containing combinations of palladium, platinum, rhodium, and rhenium on a matrix of zeolite, alumina, or silicon dioxide. The reaction conditions, including temperature and choice of catalyst, are carefully controlled to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylbutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R’) using oxidizing agents such as bromine (Br2) or iodine (I2).
Common Reagents and Conditions
Oxidizing Agents: Bromine (Br2), iodine (I2)
Reducing Agents: Zinc and acid
Nucleophiles: Hydrosulfide anion (HS-), thiourea
Major Products Formed
Disulfides: Formed from the oxidation of thiols
Substituted Thiols: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
2,2-Dimethylbutane-1-thiol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylbutane-1-thiol involves its ability to participate in nucleophilic substitution reactions. The thiol group (-SH) acts as a nucleophile, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the modification of existing ones. The thiol-disulfide interconversion is a key part of numerous biological processes, including the formation of disulfide bridges in proteins, which help define their three-dimensional structure .
Comparaison Avec Des Composés Similaires
2,2-Dimethylbutane-1-thiol can be compared with other similar thiols and alkanes:
Neopentane: Another highly branched alkane, but without the thiol group.
2,3-Dimethylbutane: Similar structure but with different branching and no thiol group.
2,2,4-Trimethylpentane: A more complex branched alkane.
2,3,3-Trimethylpentane: Another branched alkane with a different structure.
The uniqueness of this compound lies in its combination of a highly branched carbon chain and the presence of a thiol group, which imparts distinct chemical properties and reactivity.
Propriétés
Formule moléculaire |
C6H14S |
|---|---|
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
2,2-dimethylbutane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3 |
Clé InChI |
KXHDKJHGTGLRCU-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13086770.png)


![6',7'-Dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13086788.png)
![2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic acid](/img/structure/B13086807.png)





![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)



